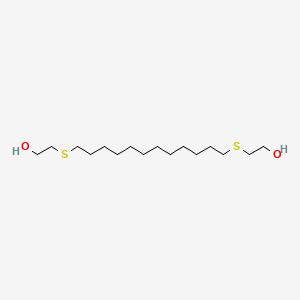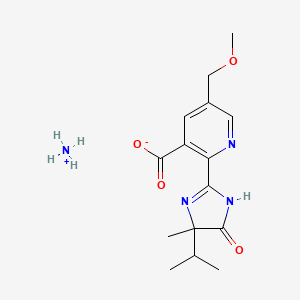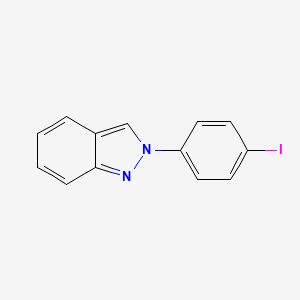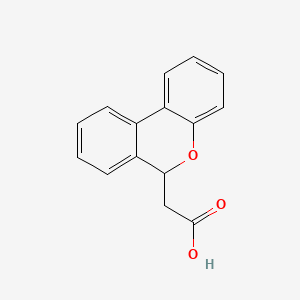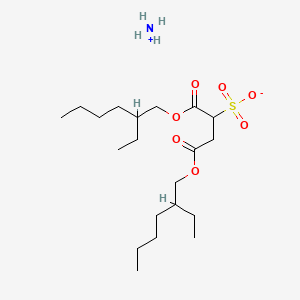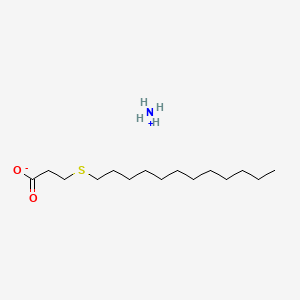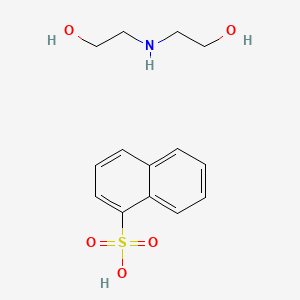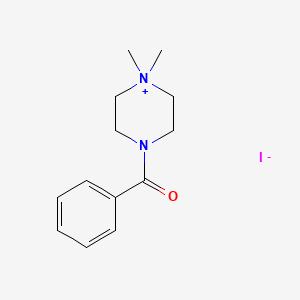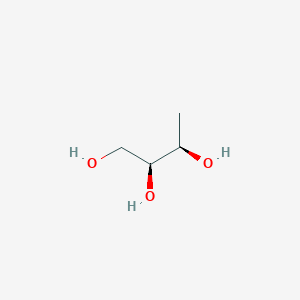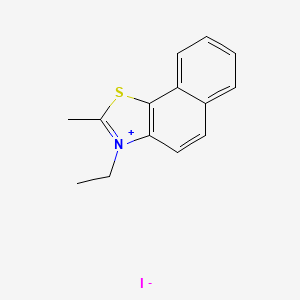
alpha-D-Xylulofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Xylulofuranose: is a pentose sugar with the molecular formula C₅H₁₀O₅. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a stereoisomer of D-xylulose and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Xylulofuranose can be synthesized through the isomerization of alpha-D-xylose. The reaction is catalyzed by the enzyme xylose isomerase, which facilitates the conversion of alpha-D-xylose to this compound under specific conditions .
Industrial Production Methods: The industrial production of this compound involves the use of biocatalysts such as xylose isomerase. The process typically requires controlled conditions, including temperature and pH, to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Isomerization: It can be isomerized to other forms of xylose and xylulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: The enzyme xylose isomerase is commonly used for isomerization reactions.
Major Products Formed:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Alpha-D-xylopyranose.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Xylulofuranose has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various chemical compounds.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biofuels and other bioproducts
Wirkmechanismus
The mechanism of action of alpha-D-Xylulofuranose involves its conversion by the enzyme xylose isomerase. This enzyme catalyzes the interconversion of aldose and ketose sugars, facilitating the transformation of alpha-D-xylose to this compound. The enzyme’s active site contains divalent metal ions, which are essential for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Xylopyranose: Another isomer of xylose with a six-membered ring structure.
D-Xylulose: A ketose form of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose
Uniqueness: Alpha-D-Xylulofuranose is unique due to its five-membered ring structure and its specific role in biochemical pathways. Unlike its six-membered ring counterpart, alpha-D-Xylopyranose, this compound has distinct chemical and physical properties that make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
119241-45-1 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1 |
InChI-Schlüssel |
LQXVFWRQNMEDEE-WISUUJSJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


